Etil araquidato

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Ethyl arachidate has several applications in scientific research, including:

Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of fatty acid esters.

Biology: Utilized in studies involving lipid metabolism and fatty acid biosynthesis.

Mecanismo De Acción

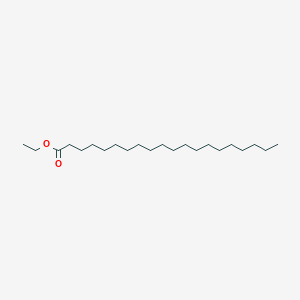

Ethyl arachidate, also known as Ethyl icosanoate, is a long-chain fatty acid ethyl ester . This compound is a product of the formal condensation of the carboxy group of arachidic (icosanoic) acid with the hydroxy group of ethanol .

Target of Action

The compound is a long-chain fatty acid ethyl ester, which suggests that it may interact with various enzymes and receptors in the body that are involved in lipid metabolism .

Mode of Action

As a long-chain fatty acid ethyl ester, it is likely to be involved in various biological processes, including signal transduction, contraction, chemotaxis, and cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

As a lipid compound, it is likely to be absorbed in the intestines, distributed in the body through the bloodstream, metabolized in the liver, and excreted through the kidneys .

Result of Action

It is known that long-chain fatty acid ethyl esters like ethyl arachidate can have various effects on cells, including influencing membrane fluidity and function, modulating enzyme activity, and affecting gene expression .

Action Environment

The action, efficacy, and stability of Ethyl arachidate can be influenced by various environmental factors. For example, the presence of other lipids and proteins can affect its absorption and distribution in the body. Additionally, factors such as pH and temperature can influence its stability .

Análisis Bioquímico

Biochemical Properties

Ethyl arachidate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to enhance drug encapsulation and targeting in the development of nanoparticles for delivering anticancer drugs directly to glioblastoma . This suggests that ethyl arachidate plays a significant role in biochemical reactions, particularly in drug delivery systems .

Cellular Effects

Ethyl arachidate has been observed to have effects on various types of cells and cellular processes. For example, it has been used in the composition of nanoparticles to enhance drug encapsulation and targeting, which can influence cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of ethyl arachidate involves its interactions at the molecular level. It has been found to provide excellent nanoparticle properties such as size, polydispersity index, zeta potential, encapsulation efficiency, drug loading, and colloidal stability . These properties suggest that ethyl arachidate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of ethyl arachidate have been observed to vary with different dosages. For instance, it has been reported to produce significant inhibitory effects on edema formation at all assessment times, similar to those exhibited by dexamethasone .

Subcellular Localization

The subcellular localization of ethyl arachidate is primarily in the endoplasmic reticulum This is consistent with its role in lipid biosynthesis

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl arachidate can be synthesized through the esterification of arachidic acid with ethanol. This reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of ethyl arachidate involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and heating to maintain the desired temperature and reaction conditions. The product is then purified through distillation or other separation techniques to obtain high-purity ethyl arachidate .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl arachidate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, ethyl arachidate can be hydrolyzed back to arachidic acid and ethanol.

Oxidation: Ethyl arachidate can be oxidized to produce corresponding fatty acid derivatives.

Reduction: Reduction reactions can convert ethyl arachidate to its corresponding alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Arachidic acid and ethanol.

Oxidation: Fatty acid derivatives.

Reduction: Corresponding alcohols.

Comparación Con Compuestos Similares

Ethyl arachidate can be compared with other long-chain fatty acid esters such as:

Methyl arachidate: Similar in structure but with a methyl group instead of an ethyl group.

Ethyl oleate: Another long-chain fatty acid ester with an unsaturated bond.

Ethyl stearate: A saturated fatty acid ester with a shorter carbon chain.

Uniqueness: Ethyl arachidate is unique due to its long carbon chain and saturated nature, which imparts specific physical and chemical properties. Its high molecular weight and hydrophobicity make it suitable for applications requiring long-chain fatty acid esters .

Actividad Biológica

Ethyl arachidate, a fatty acid ethyl ester, has garnered attention in various fields of biological research due to its significant biological activities. This article explores its biological properties, including anti-inflammatory and analgesic effects, its role in fatty acid metabolism, and its potential applications in drug delivery systems.

- Chemical Formula : C22H44O2

- Molecular Weight : 344.57 g/mol

- CAS Number : 18281-05-5

- Structure : Ethyl arachidate is an ester formed from arachidic acid and ethanol.

1. Fatty Acid Ethyl Ester (FAEE) Synthesis and Role

Ethyl arachidate is predominantly found as a fatty acid ethyl ester in human tissues, particularly the brain. A study indicated that it constitutes up to 77.4% of total FAEE in the human brain, significantly higher than in other tissues. This suggests a preferential incorporation of arachidonic acid into newly synthesized FAEEs within the brain, highlighting its potential role in neurological functions and signaling pathways .

2. Anti-Inflammatory Effects

Research has demonstrated that ethyl arachidate exhibits notable anti-inflammatory properties. In a study involving carrageenan-induced paw edema in rats, different dosages (12.5 mg/kg, 25 mg/kg, and 50 mg/kg) were administered. The results showed:

- Maximum Inhibition :

- 62.5% at 50 mg/kg for paw edema.

- 54.5% for xylene-induced ear edema.

- 47.4% for cotton pellet-induced granuloma formation.

These results indicate that ethyl arachidate can effectively reduce inflammation through various mechanisms .

3. Analgesic Properties

In addition to its anti-inflammatory effects, ethyl arachidate has been shown to possess analgesic properties. In the same study, the hot plate test revealed that treatment with ethyl arachidate significantly increased pain threshold compared to controls, suggesting central analgesic activity .

Table of Biological Activities

| Activity Type | Test Model | Dosage (mg/kg) | Maximum Effect (%) |

|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced paw edema | 50 | 62.5 |

| Anti-inflammatory | Xylene-induced ear edema | 50 | 54.5 |

| Anti-inflammatory | Cotton pellet-induced granuloma | 50 | 47.4 |

| Analgesic | Hot plate test | 50 | Increased latency |

Case Study: Neurological Implications

A postmortem analysis of human brain samples indicated that ethyl arachidate is the predominant FAEE species, suggesting its potential involvement in neurochemical processes and signaling pathways related to alcohol metabolism and neuroprotection . The high concentration of ethyl arachidate in the brain may imply a protective role against neurodegenerative conditions or alcohol-related damage.

Case Study: Drug Delivery Systems

Recent research has explored the use of ethyl arachidate in developing nanoparticles aimed at crossing the blood-brain barrier for targeted drug delivery in glioblastoma treatment. The inclusion of ethyl arachidate enhances drug encapsulation efficiency and targeting capabilities due to its lipid-like properties . This application highlights its potential utility beyond traditional pharmacological roles.

Propiedades

IUPAC Name |

ethyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKSMWBLSBAFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171335 | |

| Record name | Ethyl arachidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18281-05-5 | |

| Record name | Ethyl eicosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18281-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl arachidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl arachidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL ARACHIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKI20ZX76X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl arachidate being identified in Mucuna flagellipes seeds?

A1: The identification of Ethyl arachidate in Mucuna flagellipes seeds by GC-MS analysis contributes to the understanding of the phytochemical profile of this plant. [] This is particularly interesting because M. flagellipes is used in traditional medicine in Nigeria. The presence of Ethyl arachidate, along with other esters and carboxylic acids, may contribute to the aroma enhancement properties of the seeds when used in soups. [] Further research is needed to determine the specific biological activities and potential applications of Ethyl arachidate and other identified compounds in M. flagellipes.

Q2: Are there any analytical challenges in studying Ethyl arachidate?

A3: Ethyl arachidate, being a long-chain fatty acid ester, can be challenging to isolate and characterize from complex mixtures. [] In the study on Buddleja cordata subsp. cordata, researchers utilized a combination of bioassay-guided fractionation, HPLC, and GC-MS analysis to identify and characterize Ethyl arachidate alongside other similar esters. [] This highlights the need for sophisticated analytical techniques to accurately identify and quantify these compounds in various matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.